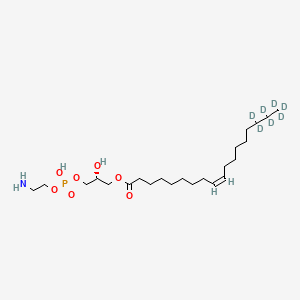
Antibacterial agent 95
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 95 is a novel compound known for its potent activity against Mycobacterium tuberculosis. This compound, chemically identified as 2-(quinoline-4-methoxy) acetamide, has shown significant promise in inhibiting the growth of tuberculosis bacteria, making it a valuable asset in the fight against this infectious disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 95 involves the reaction of quinoline derivatives with acetamide under specific conditions. The process typically includes:
Step 1: Preparation of quinoline-4-methoxy derivative.
Step 2: Reaction of the quinoline derivative with acetamide in the presence of a suitable catalyst.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Preparation: Large-scale synthesis of quinoline-4-methoxy derivative.
Catalytic Reaction: Use of industrial-grade catalysts to facilitate the reaction with acetamide.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the required purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 95 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline-4-methoxy acetic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.
Substitution: The methoxy group in the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products:
Oxidation Product: Quinoline-4-methoxy acetic acid.
Reduction Product: Quinoline-4-methoxy ethanol.
Substitution Products: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Antibacterial agent 95 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its efficacy in treating tuberculosis and other bacterial infections.
Industry: Utilized in the development of antibacterial coatings and materials
Mecanismo De Acción
The mechanism of action of antibacterial agent 95 involves:
Inhibition of Bacterial Growth: The compound interferes with the synthesis of bacterial cell walls, leading to cell lysis and death.
Molecular Targets: It targets specific enzymes involved in cell wall synthesis, such as transpeptidases.
Pathways Involved: The compound disrupts the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall integrity
Comparación Con Compuestos Similares
Isoniazid: Another antituberculosis agent that inhibits mycolic acid synthesis.
Rifampicin: Targets bacterial RNA polymerase, preventing transcription.
Ethambutol: Inhibits arabinosyl transferases involved in cell wall biosynthesis
Uniqueness: Antibacterial agent 95 is unique due to its specific action on quinoline derivatives and its potent activity at low concentrations. Its ability to inhibit Mycobacterium tuberculosis at a minimum inhibitory concentration of 0.3 μM sets it apart from other antibacterial agents .
Propiedades
Fórmula molecular |
C19H16ClNO3 |
|---|---|
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-2-(6-methoxy-2-methylquinolin-4-yl)oxyethanone |
InChI |
InChI=1S/C19H16ClNO3/c1-12-8-19(16-10-15(23-2)6-7-17(16)21-12)24-11-18(22)13-4-3-5-14(20)9-13/h3-10H,11H2,1-2H3 |
Clave InChI |
SNXDJHDIXKVNFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C=CC2=N1)OC)OCC(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


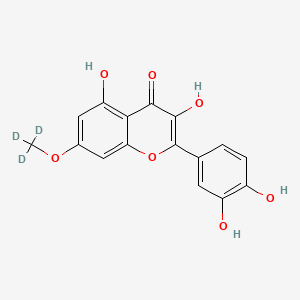
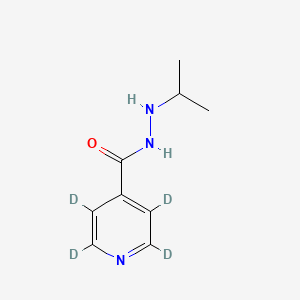


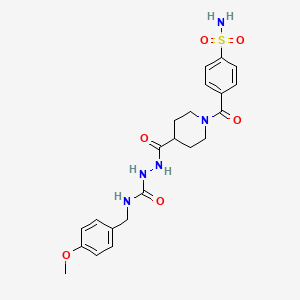
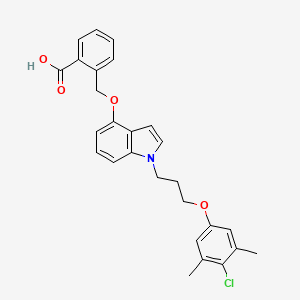
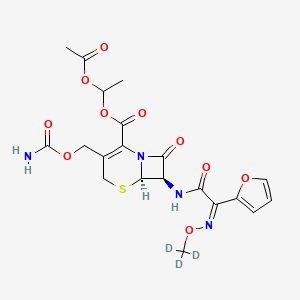
![3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine](/img/structure/B12409505.png)
![(2E)-3-{6-[(1S)-1-(3-amino-2,6-dichlorophenyl)ethoxy]-4-cyclopropylquinolin-3-yl}prop-2-enoic acid](/img/structure/B12409509.png)
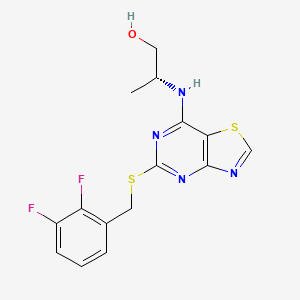


![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)
